(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 135806-59-6
VCID: VC21175065
InChI: InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)/t15-/m0/s1
SMILES: CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol

(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid

CAS No.: 135806-59-6

Cat. No.: VC21175065

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid - 135806-59-6

Specification

CAS No. 135806-59-6
Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
IUPAC Name (2S)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid
Standard InChI InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)/t15-/m0/s1
Standard InChI Key MNBMVDGIDVXTOF-HNNXBMFYSA-N
Isomeric SMILES CC1=C(C(=C(C2=C1O[C@](CC2)(C)C(=O)O)C)OC)C
SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C
Canonical SMILES CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator